molecular formula C6H16N2 B3417627 Hexane-2,5-diamine CAS No. 110978-53-5

Hexane-2,5-diamine

Cat. No.: B3417627
CAS No.: 110978-53-5
M. Wt: 116.20 g/mol
InChI Key: BBPXVYVXKAYBSS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexane-2,5-diamine can be synthesized through several methods. One common approach involves the hydrogenation of adiponitrile, which is a precursor in the production of nylon. The reaction typically occurs in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar hydrogenation processes. The production involves the careful control of reaction parameters to ensure high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Hexane-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form hexane derivatives with different functional groups.

    Substitution: The amino groups can participate in substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as acyl chlorides or aldehydes are used under mild conditions.

Major Products Formed:

    Oxidation: Hexane-2,5-dione or hexane-2,5-dinitrile.

    Reduction: Hexane derivatives with varying degrees of saturation.

    Substitution: Amides, imines, and other nitrogen-containing compounds.

Scientific Research Applications

Hexane-2,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexane-2,5-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes, altering their activity. It can also act as a nucleophile, participating in reactions that modify biological molecules. The pathways involved include enzyme inhibition and modulation of biochemical processes .

Comparison with Similar Compounds

Hexane-2,5-diamine can be compared with other diamines such as:

    Ethylenediamine (1,2-diaminoethane): A smaller diamine with two carbon atoms between the amino groups.

    1,6-Diaminohexane (hexane-1,6-diamine): Similar to this compound but with amino groups at the terminal positions.

    Putrescine (butane-1,4-diamine): A four-carbon diamine with amino groups at each end.

Uniqueness: this compound is unique due to the positioning of its amino groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in specific synthetic applications and industrial processes .

Properties

IUPAC Name

hexane-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-5(7)3-4-6(2)8/h5-6H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPXVYVXKAYBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347572
Record name 2,5-Diaminohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110978-53-5
Record name 2,5-Diaminohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hexane-2,5-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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